2-环己基吡唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole is a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are extensively used as a core framework in a wide range of heterocyclic compounds due to their promising agro-chemical, fluorescent, and biological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of research due to their diverse applications. Various methodologies have been developed, including eco-friendly procedures, heterogeneous catalytic systems, ligand-free systems, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring with two adjacent nitrogen atoms. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to structurally diverse compounds. These reactions often involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure and substituent groups. Factors such as pyrolysis temperature and feedstock choice can influence these properties .科学研究应用

新型杂环的微波辅助合成

一项重要的应用涉及带有苯氧基吡唑核的新型 4H-色烯衍生物的微波辅助合成。这些化合物使用涉及 5-苯氧基吡唑-4-甲醛、丙二腈和环己二酮或二甲酮的碱催化反应合成。与标准药物相比,这些化合物的抗菌活性针对各种细菌和真菌进行了评估,显示出有希望的活性,特别是对破伤风梭菌、枯草芽孢杆菌和白色念珠菌 (Sangani 等人,2012)。

吡唑并[4,3-b]吡啶的弗伦德兰德合成

另一个应用见于利用 N-Boc-4-氨基吡唑-5-甲醛的吡唑并[4,3-b]吡啶的弗伦德兰德合成。该反应在回流乙酸中在吡咯烷存在下进行,能够形成 5-取代和碳并[b]稠合的吡唑并[4,3-b]吡啶。此类方法强调了吡唑甲醛在构建具有进一步化学改性潜力的复杂杂环结构中的效用 (Yakovenko 等人,2019)。

吡唑并[1,5-c]喹唑啉的合成

吡唑并[1,5-c]喹唑啉的微波加速合成展示了另一个创新的应用。该过程涉及 2-(3-芳基-1H-吡唑-5-基)苯胺与芳基醛或三乙基正甲酸酯的环缩合反应,展示了生成一系列具有不同取代基的衍生物的途径。此类化合物的快速且高效合成突出了它们在药物发现和材料科学中的潜力 (Kumar & Kumar,2014)。

多组分环缩合反应

5-氨基吡唑与丙酮酸和醛的环缩合反应的研究导致了吡唑并吡啶和相关产物的开发。这些反应(取决于所使用的条件和反应物)提供了一种合成具有潜在药理特性的各种杂环化合物的通用方法 (Chebanov 等人,2007)。

催化不对称合成

催化不对称合成中的一项新应用涉及使用 2-氨基环己烷羧酸的唑衍生物,代表了一类新的双齿配体。这些配体已用于烷基锌试剂对脂肪醛的高对映选择性加成,展示了它们在立体选择性合成中的重要性 (Wipf & Wang,2002)。

作用机制

Target of Action

Pyrazole derivatives have been known to interact with various receptors such asEstrogen receptor alpha and Estrogen receptor beta . The role of these receptors is crucial in the regulation of eukaryotic gene expression, affecting cellular proliferation and differentiation .

Mode of Action

Pyrazole derivatives have been reported to exhibit ligand-selective antagonism . For instance, CH-223191, a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) transcription factor, exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .

Biochemical Pathways

For instance, they can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .

Pharmacokinetics

Understanding the pharmacokinetics of any compound is crucial for predicting its bioavailability and potential for accidental anaesthetic awareness .

Result of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are important for synthesis problems .

Action Environment

The broad application of suzuki–miyaura (sm) coupling, a common reaction involving organoboron reagents, arises from the exceptionally mild and functional group tolerant reaction conditions .

安全和危害

未来方向

The field of pyrazole derivatives continues to be a vibrant area of research, with ongoing efforts to synthesize structurally diverse pyrazole derivatives and find new and improved applications . The integration of green methodologies in the synthesis process is one of the key future directions in this field .

属性

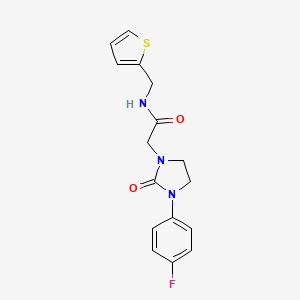

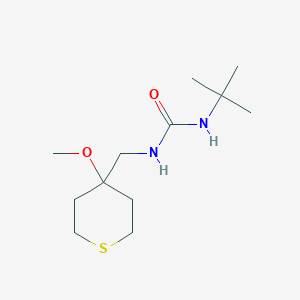

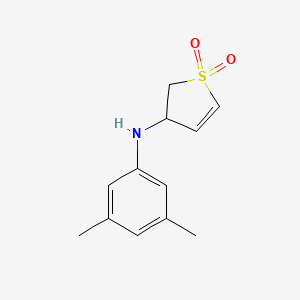

IUPAC Name |

2-cyclohexylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHNVDWIMQORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2889036.png)

![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B2889038.png)

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)